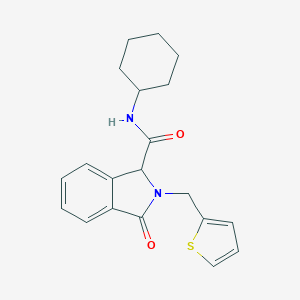![molecular formula C12H10ClNO B293189 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline is a novel heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of furoquinolines and possesses a unique structure that makes it an attractive target for drug development.
作用机制
The mechanism of action of 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline is still under investigation. However, studies have suggested that it may exert its anti-cancer and anti-inflammatory effects through the inhibition of specific enzymes and signaling pathways. Additionally, its anti-microbial activity may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of several bacterial strains. Additionally, it has been shown to have low toxicity in animal models, making it a promising candidate for further development.
实验室实验的优点和局限性
One advantage of using 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline in lab experiments is its unique structure, which makes it an attractive target for drug development. Additionally, its potent anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for further investigation. However, one limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
未来方向
There are several future directions for the investigation of 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline. One direction is to further investigate its mechanism of action and identify specific enzymes and signaling pathways that it targets. Additionally, more studies are needed to investigate its potential therapeutic applications and to determine its efficacy in animal models. Finally, efforts should be made to optimize the synthesis method and increase the yield and purity of the final product to make it more accessible for research purposes.
Conclusion:
In conclusion, 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline is a novel heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique structure and potent anti-cancer, anti-inflammatory, and anti-microbial properties make it an attractive target for drug development. Further investigation is needed to fully understand its mechanism of action and to determine its efficacy in animal models. With continued research, 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline may become a valuable tool in the fight against cancer, inflammation, and bacterial infections.
合成方法
The synthesis of 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline involves the reaction of 4-methyl-2-nitrophenol with 1,2-dichloroethane in the presence of sodium hydroxide to form 8-chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline. This process can be further optimized by using different reaction conditions and catalysts to increase the yield and purity of the final product.
科学研究应用
The unique structure of 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline makes it an attractive target for drug development. Several studies have investigated the potential therapeutic applications of this compound, including its anti-cancer, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline has demonstrated potent activity against several bacterial strains, making it a promising candidate for the development of new antibiotics.
属性
分子式 |
C12H10ClNO |
|---|---|
分子量 |
219.66 g/mol |
IUPAC 名称 |
8-chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline |
InChI |
InChI=1S/C12H10ClNO/c1-7-10-5-15-6-11(10)9-4-8(13)2-3-12(9)14-7/h2-4H,5-6H2,1H3 |
InChI 键 |
WKVKIMOPAZVHJM-UHFFFAOYSA-N |
SMILES |
CC1=C2COCC2=C3C=C(C=CC3=N1)Cl |
规范 SMILES |
CC1=C2COCC2=C3C=C(C=CC3=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({4-allyl-5-[3-amino-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B293106.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B293109.png)
![3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B293110.png)
![5-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293111.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide](/img/structure/B293114.png)
![2-{[5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B293117.png)


![N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine](/img/structure/B293122.png)
![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]oxy}acetate](/img/structure/B293126.png)
![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide](/img/structure/B293129.png)